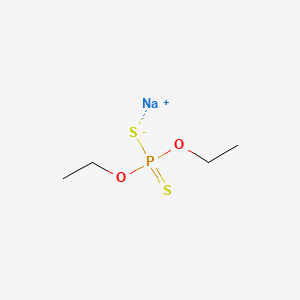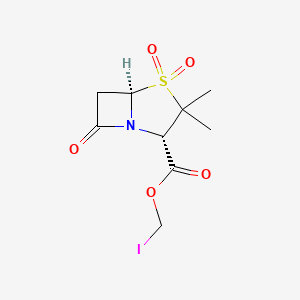![molecular formula C7H5FN2 B1589242 5-Fluoroimidazo[1,2-a]pyridine CAS No. 198896-12-7](/img/structure/B1589242.png)
5-Fluoroimidazo[1,2-a]pyridine
Vue d'ensemble
Description
5-Fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5FN2. It has a molecular weight of 172.59 . It is a brown solid and is stored at temperatures between 0-5 degrees .
Synthesis Analysis
The synthesis of this compound involves intramolecular nucleophilic aromatic substitution under basic conditions . The use of non-nucleophilic alcoholic solvent tert-butanol, rather than methanol, increases the yield of the tetracycles by reducing the competing intermolecular reaction observed for methanol .Molecular Structure Analysis
The geometry, frequency, and intensity of the vibrational bands of imidazo[1,2-a]pyridine were obtained by density functional theory (DFT) calculations with BLYP, B3LYP, and B3PW91 functionals and 6-31G (d) basis set . The optimized geometric bond lengths and bond angles are in good agreement with the available X-ray data .Chemical Reactions Analysis
The direct functionalization of this compound has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .It has a molecular weight of 172.59 and is stored at temperatures between 0-5 degrees .
Applications De Recherche Scientifique
Traitement des maladies trypanosomiales
Les dérivés de la 5-Fluoroimidazo[1,2-a]pyridine se sont avérés prometteurs en tant qu'inhibiteurs biodisponibles ciblant la méthionyl-tRNA synthétase de Trypanosoma brucei, l'agent causal de la trypanosomiase humaine africaine (THA). L'incorporation de ce fragment dans les inhibiteurs peut conduire à une biodisponibilité au niveau du système nerveux central, ce qui est crucial pour le traitement du stade avancé de la maladie où les parasites envahissent le SNC .
Synthèse de dérivés tétracycliques
Le composé a été utilisé dans la synthèse efficace en un seul pot d'imidazo[1,2-a]pyridines fonctionnalisées et la synthèse inattendue de nouveaux dérivés tétracycliques. Ces dérivés sont synthétisés par substitution aromatique nucléophile en milieu basique, ce qui met en évidence la polyvalence de la this compound en chimie synthétique .
Dispositifs optoélectroniques
Dans le domaine de la science des matériaux, les dérivés de l'imidazo[1,2-a]pyridine, y compris ceux comportant le groupe 5-fluoro, sont précieux pour leurs propriétés électroniques. Ils sont utilisés dans le développement de dispositifs optoélectroniques en raison de leurs caractéristiques luminescentes, essentielles pour des applications telles que les diodes électroluminescentes (DEL) et d'autres technologies d'affichage .
Capteurs chimiques
Ces composés trouvent également des applications en tant que capteurs chimiques. Les propriétés électroniques de la this compound la rendent adaptée à la détection de diverses espèces chimiques, ce qui est vital pour la surveillance environnementale, le diagnostic et le contrôle des procédés industriels .
Recherche anticancéreuse
La structure électronique unique de la this compound en fait un candidat pour le développement de médicaments anticancéreux. Ses dérivés sont étudiés pour leur potentiel à inhiber la croissance et la prolifération des cellules cancéreuses .
Bio-imagerie et sondes fluorescentes
En raison de leurs propriétés luminescentes, ces dérivés sont utilisés comme sondes fluorescentes en bio-imagerie. Ils aident à visualiser les processus biologiques au niveau moléculaire, ce qui est crucial pour le diagnostic médical et la recherche en biologie cellulaire .
Applications pharmaceutiques
Le motif structural de la this compound se retrouve dans divers agents thérapeutiques. Ses dérivés sont explorés pour leur utilisation potentielle dans les sédatifs, les agents antiviraux, les immunomodulateurs et les agents antituberculeux, soulignant l'importance du composé dans la recherche pharmaceutique .
Développement de matériaux intelligents
Enfin, les propriétés électroniques et luminescentes des dérivés de la this compound contribuent au développement de matériaux intelligents. Ces matériaux peuvent répondre aux stimuli environnementaux et sont utilisés dans des technologies de pointe comme les fenêtres intelligentes et les capteurs .
Orientations Futures
The development of safe synthetic methodologies that efficiently access imidazopyridines and their associated derivatives continues to generate much research interest in synthetic chemistry . The utility of the multi-component Groebke–Blackburn–Bienaymé reaction for preparation of imidazo[1,2-a]pyridines is well documented in synthetic chemistry literature .
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 5-fluoroimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
The mode of action of this compound involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can occur through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
The compound is known to undergo intramolecular nucleophilic aromatic substitution under basic conditions . This reaction leads to the formation of novel tetracyclic imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
It is known that the addition of more fluorine atoms to the benzimidazole ring of similar compounds can lead to improved oral pharmacokinetics and good brain penetration .
Result of Action
The result of the action of this compound is the formation of novel tetracyclic imidazo[1,2-a]pyridine derivatives . These derivatives are formed by intramolecular nucleophilic aromatic substitution of this compound under basic conditions .
Action Environment
The action environment can influence the efficacy and stability of this compound. For instance, the use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield of the tetracycles by reducing the competing intermolecular reaction .
Analyse Biochimique
Biochemical Properties
5-Fluoroimidazo[1,2-a]pyridine has been found to interact with methionyl-tRNA synthetase of Trypanosoma brucei . The nature of these interactions is such that the incorporation of this compound into inhibitors leads to maintained or even improved efficacy .
Cellular Effects
The effects of this compound on cells are significant. It has been found to have a beneficial impact on the central nervous system’s bioavailability . This compound influences cell function by interacting with methionyl-tRNA synthetase, which plays a crucial role in protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules such as methionyl-tRNA synthetase . This interaction leads to the inhibition of the enzyme, thereby affecting protein synthesis .
Temporal Effects in Laboratory Settings
It has been observed that the compound maintains its efficacy over time .
Dosage Effects in Animal Models
It has been found to have good brain penetration and slightly improved oral pharmacokinetics compared to other compounds .
Metabolic Pathways
It is known to interact with methionyl-tRNA synthetase, which plays a crucial role in protein synthesis .
Transport and Distribution
It has been found to have good brain penetration .
Subcellular Localization
Given its interaction with methionyl-tRNA synthetase, it is likely to be found in the cytoplasm where protein synthesis occurs .
The information provided here is based on the current understanding and available research .
Propriétés
IUPAC Name |
5-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGYXWXQEYLHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450340 | |
| Record name | 5-Fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198896-12-7 | |
| Record name | 5-Fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reactivity of 5-Fluoroimidazo[1,2-a]pyridine in the study?
A1: The research highlights the susceptibility of this compound to nucleophilic aromatic substitution, specifically at the fluorine atom. This reactivity allows for the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives []. The study discovered that using tert-butanol as a solvent instead of methanol minimized unwanted side reactions and improved the yield of these tetracyclic derivatives.
Q2: What synthetic challenges were addressed when working with this compound?
A2: The researchers encountered challenges related to competing intermolecular reactions when synthesizing the target compounds. Specifically, the use of methanol as a solvent led to undesired side products. To overcome this, the study employed tert-butanol, a less nucleophilic solvent, which successfully minimized these side reactions and enhanced the yield of the desired tetracyclic imidazo[1,2-a]pyridine derivatives [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)









